N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 2-methyl-3-(2-nitrophenyl)prop-2-enal with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxylamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(3-nitrophenyl)prop-2-enal
- Methyl (2E)-3-(2-nitrophenyl)acrylate
- 2-Methyl-3-nitrophenyl acetate
Uniqueness
N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of both a nitrophenyl group and a hydroxylamine moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
61631-75-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[2-methyl-3-(2-nitrophenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O3/c1-8(7-11-13)6-9-4-2-3-5-10(9)12(14)15/h2-7,13H,1H3 |
InChI Key |
LVOBVLPVNHOFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C=NO |
Origin of Product |
United States |
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